

Spectroscopic and Synthetic Profile of Benzyl 4-oxoazetidine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 4-oxoazetidine-2-carboxylate*

Cat. No.: *B1273849*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for **Benzyl 4-oxoazetidine-2-carboxylate**, a key building block in the synthesis of various biologically active molecules. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural integrity and purity of **Benzyl 4-oxoazetidine-2-carboxylate** are paramount for its application in further synthetic endeavors. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published experimental NMR dataset for **Benzyl 4-oxoazetidine-2-carboxylate** is not readily available in a single source, the expected chemical shifts can be inferred from the analysis of its structural analogues and general principles of NMR spectroscopy. The following tables provide predicted data and will be updated as verified experimental data becomes available.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30-7.40	m	5H	Ar-H
~5.20	s	2H	-O-CH ₂ -Ph
~4.30	dd	1H	CH-COO
~3.40	dd	1H	CHH'-CO
~3.00	dd	1H	CHH'-CO
~6.50	br s	1H	NH

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~170.0	C=O (ester)
~168.0	C=O (β -lactam)
~135.0	Ar-C (quaternary)
~128.8	Ar-CH
~128.5	Ar-CH
~128.3	Ar-CH
~67.5	-O-CH ₂ -Ph
~55.0	CH-COO
~45.0	CH ₂ -CO

Infrared (IR) Spectroscopy

The IR spectrum of **Benzyl 4-oxoazetidine-2-carboxylate** is characterized by the presence of key functional groups.

Table 3: Key IR Absorptions

Frequency (cm ⁻¹)	Intensity	Assignment
~3250	Medium, Broad	N-H Stretch
~1760	Strong	C=O Stretch (β -lactam)
~1740	Strong	C=O Stretch (Ester)
~1200	Strong	C-O Stretch (Ester)
~700-800	Strong	Aromatic C-H Bending

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the compound. The predicted data is consistent with the molecular formula C₁₁H₁₁NO₃ (Molecular Weight: 205.21 g/mol).[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	206.08118
[M+Na] ⁺	228.06312
[M-H] ⁻	204.06662
[M+NH ₄] ⁺	223.10772
[M+K] ⁺	244.03706

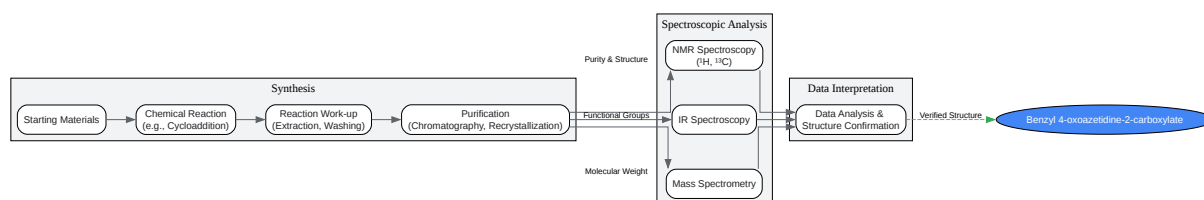
Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **Benzyl 4-oxoazetidine-2-carboxylate** is not available in a single, comprehensive source. However, a general synthetic approach can be outlined based on established methods for the formation of β -lactam rings. One common method is the [2+2] cycloaddition of a ketene with an imine, known as the Staudinger synthesis.

A plausible synthetic route would involve the reaction of a suitable protected aspartic acid derivative to form the azetidinone ring, followed by benzylation of the carboxylic acid.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic molecule like **Benzyl 4-oxoazetidine-2-carboxylate**.



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Caption: Generalized workflow for the synthesis and spectroscopic analysis.

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References

- 1. chemimpex.com [chemimpex.com]

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